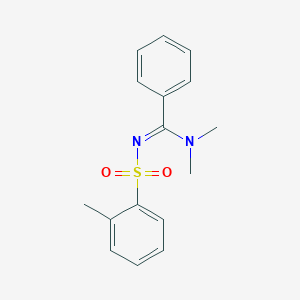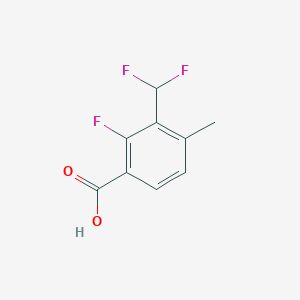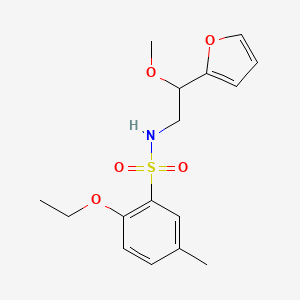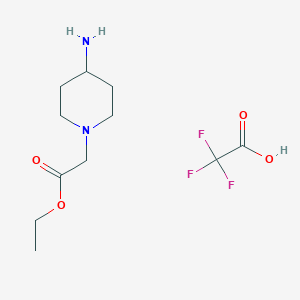
(Z)-N,N-DIMETHYL-N'-(2-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N,N-DIMETHYL-N'-(2-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemosensor Development : A study by Cao et al. (2014) discusses the development of a fluorescence chemosensor, N-(benzimidazol-2-yl)salicylaldimine (H2L), for detecting Zn(II) and Al(III) ions. This chemosensor exhibits high selectivity in different solvents and can distinguish Zn(II) and Al(III) ions in living cells through bioimaging, demonstrating potential applications in biological and chemical sensing. Cao et al., 2014.
Catalysis and Polymerization : Attandoh et al. (2014) describe the use of benzimidazole derivatives in forming complexes with ZnII and CuII carboxylates, which act as catalysts in the polymerization of ϵ-caprolactone. This application is significant for materials science, particularly in the development of polymers. Attandoh et al., 2014.
Metal Coordination Chemistry : Research by Matthews et al. (1998) focuses on the coordination environments provided by benzimidazole ligands for different metal ions like Zn(II), Cd(II), Hg(II), and Ag(I). This study is important for understanding the interactions in coordination chemistry and the design of metal-organic frameworks. Matthews et al., 1998.
Antimicrobial and Antiproliferative Agents : Tahlan et al. (2019) synthesized new scaffolds with benzimidazole moiety and evaluated them for antimicrobial and antiproliferative activities. This application is crucial in pharmaceutical research for developing new drug molecules. Tahlan et al., 2019.
Thermo-Oxidative Aging Resistance : Ning et al. (2014) investigated the use of benzimidazole derivatives in enhancing the thermo-oxidative aging resistance of materials at high temperatures, particularly for ethylene-propylene-diene monomer (EPDM). This research is significant in the field of material science. Ning et al., 2014.
Mecanismo De Acción
Target of Action
The primary target of (Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton . It is overexpressed in many solid tumors, making it a potential target for antiproliferative agents .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular environment
Biochemical Pathways
The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system, a crucial biochemical pathway involved in maintaining pH balance within cells . Disruption of this pathway can lead to changes in intracellular pH, which can have downstream effects on various cellular processes .
Pharmacokinetics
Similar compounds have been shown to have good cell permeability and oral bioavailability
Result of Action
The inhibition of CA IX by (Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide can lead to antiproliferative effects, particularly in cancer cells where CA IX is overexpressed . For instance, certain derivatives of the compound have shown significant inhibitory effects against breast cancer cell lines .
Action Environment
The action, efficacy, and stability of (Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide can be influenced by various environmental factors. These may include the pH of the cellular environment, the presence of other interacting molecules, and the specific characteristics of the target cells
Propiedades
IUPAC Name |
N,N-dimethyl-N'-(2-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-13-9-7-8-12-15(13)21(19,20)17-16(18(2)3)14-10-5-4-6-11-14/h4-12H,1-3H3/b17-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTBVSNMPKBMNA-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)/N=C(/C2=CC=CC=C2)\N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2845976.png)



![2-Ethyl-2-[(2-fluorophenyl)methoxymethyl]-5,5-dimethyloxolane](/img/structure/B2845981.png)
![4-butoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2845983.png)
![3-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-4-carboxylic acid](/img/structure/B2845984.png)
![N-[(4-methylphenyl)methyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide](/img/structure/B2845985.png)
![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole](/img/structure/B2845986.png)
![3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride](/img/structure/B2845988.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2845990.png)

